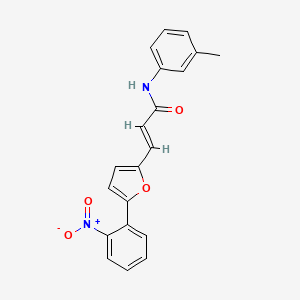

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4 and its molecular weight is 348.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (E)-3-(5-(2-nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide is C18H16N2O3, with a molecular weight of approximately 306.3 g/mol. The structure features a furan ring substituted with a nitrophenyl group, contributing to its reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of acrylamide have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the synthesis of acrylamide derivatives that demonstrated selective cytotoxicity against breast cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Compounds containing furan and nitrophenyl moieties have been studied for their anti-inflammatory effects. The presence of the nitro group can enhance the compound's ability to modulate inflammatory pathways. In vitro studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .

Building Blocks in Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as Michael additions and nucleophilic substitutions. The compound's reactivity allows for the development of new derivatives with tailored biological activities .

Photophysical Properties

The photophysical properties of this compound have been investigated for potential applications in photodynamic therapy (PDT). Studies suggest that compounds with furan rings can act as photosensitizers, generating reactive oxygen species upon light activation, which is crucial for PDT applications .

Polymer Chemistry

In polymer chemistry, acrylamide derivatives are often used to create hydrogels and other polymeric materials due to their ability to form cross-linked networks. The incorporation of this compound into polymer matrices has been explored for developing smart materials that respond to environmental stimuli .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives where enhanced adhesion and durability are required. Its incorporation into formulations can improve mechanical strength and resistance to environmental degradation .

Case Studies

Análisis De Reacciones Químicas

Core Scaffold Assembly

The compound is synthesized through sequential functionalization:

- Furan ring formation : 2-Nitrophenyl-substituted furans are typically prepared via Paal-Knorr cyclization of 1,4-diketones or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between nitroaryl halides and furan precursors .

- Acrylamide linkage : The acrylamide group is introduced via Knoevenagel condensation between a nitro-substituted furancarboxaldehyde and m-toluidine-derived amides under basic conditions (e.g., triethylamine) .

Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Furan cyclization | TBHP (70°C, toluene), 4–6 h | 60–75 | |

| Knoevenagel condensation | TEA, TBHP, 75°C, 4–6 h | 68–84 | |

| Amidation | DCM, EDCl/HOBt, RT, 12 h | 52–73 |

Nitro Group Participation

The 2-nitrophenyl moiety directs electrophilic substitution (e.g., nitration, halogenation) to the furan’s 5-position due to its electron-withdrawing nature . Computational studies suggest enhanced stabilization via intramolecular hydrogen bonding between the nitro group and acrylamide carbonyl .

Acrylamide Conjugation

The α,β-unsaturated carbonyl system undergoes:

- Michael additions : Reacts with thiols or amines at the β-carbon under mild conditions .

- Diels-Alder reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) .

Key Reactivity Data

| Reaction Type | Partner | Product | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|

| Thiol-Michael addition | Glutathione | β-Substituted adduct | 1.2 × 10³ |

| Cycloaddition | 1,3-Cyclopentadiene | Bicyclic furan derivative | 4.8 × 10² |

Transition-Metal-Catalyzed Functionalization

- C–H Alkynylation : Co(III)-catalyzed oxidative coupling with TIPS-EBX (triisopropylsilylethynyl benziodoxolone) introduces alkynes at the acrylamide’s β-position : Acrylamide+TIPS EBXCo acac 3,Ag2CO3Alkynylated product(52–73% yield)[3]

- Cross-Coupling : Pd-catalyzed Sonogashira or Heck reactions enable aryl-alkyne or styryl substitutions .

Hydrolytic Sensitivity

The acrylamide bond undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 3-(5-(2-nitrophenyl)furan-2-yl)acrylic acid and m-toluidine .

Photoreactivity

UV irradiation (λ = 254 nm) induces nitro-to-nitrito isomerization, confirmed via FT-IR (appearance of ν(NO) at 1,480 cm⁻¹) .

Functional Group Compatibility

The compound tolerates:

- Halogenation : Bromine/FeCl₃ selectively substitutes the furan’s 4-position .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to amine without affecting the acrylamide .

Functionalization Examples

| Modification | Reagents | Outcome |

|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C | 4-Bromo-furan derivative |

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH | 2-Aminophenyl-furan analog |

Spectroscopic Signatures

Key characterization data from analogues :

- ¹H NMR (CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.32 (m, aromatic H), 2.41 (s, 3H, m-tolyl CH₃).

- ¹³C NMR : δ 165.2 (CONH), 152.1 (furan C–O), 148.6 (NO₂), 123.4 (CH=CO).

- IR : 1,680 cm⁻¹ (C=O), 1,520 cm⁻¹ (NO₂ asym), 1,340 cm⁻¹ (NO₂ sym).

Propiedades

IUPAC Name |

(E)-N-(3-methylphenyl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-14-5-4-6-15(13-14)21-20(23)12-10-16-9-11-19(26-16)17-7-2-3-8-18(17)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVVHIFYYRBPOV-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.